2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 1823377-09-8
VCID: VC5819639
InChI: InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2
SMILES: C1CCC2(C1)OCC(O2)CCCl
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane

CAS No.: 1823377-09-8

Cat. No.: VC5819639

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67

* For research use only. Not for human or veterinary use.

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane - 1823377-09-8

Specification

CAS No. 1823377-09-8
Molecular Formula C9H15ClO2
Molecular Weight 190.67
IUPAC Name 3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane
Standard InChI InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2
Standard InChI Key WZHUWUXPLOSZLR-UHFFFAOYSA-N
SMILES C1CCC2(C1)OCC(O2)CCCl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane consists of a 1,4-dioxaspiro[4.4]nonane system, where two oxygen atoms bridge a spiro-fused bicyclic framework. The chloroethyl group (-CH2_2CH2_2Cl) is appended to the dioxane ring, introducing a reactive halogen center. Key structural parameters include:

  • Molecular Formula: C9H15ClO2\text{C}_9\text{H}_{15}\text{ClO}_2

  • SMILES Notation: C1CCC2(C1)OCC(O2)CCCl

  • InChIKey: WZHUWUXPLOSZLR-UHFFFAOYSA-N

The spirocyclic arrangement imposes steric constraints that influence both reactivity and conformational flexibility.

Physicochemical Properties

While experimental data on physical properties (e.g., melting point, boiling point) remain limited, predictive models and analog comparisons provide insights:

PropertyValue/EstimateSource
Molecular Weight190.67 g/mol
Predicted Density1.18–1.25 g/cm³
Collision Cross Section139.0–149.9 Ų (varies by adduct)

The compound’s polarity, derived from the ether oxygens and chloroethyl group, suggests moderate solubility in polar aprotic solvents like tetrahydrofuran or dichloromethane.

Synthetic Methodologies

One-Pot Synthesis via Iodobenzene Dichloride

A landmark approach for synthesizing α-chloroketone acetals, which are structurally related to 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane, involves iodobenzene dichloride (PhICl2_2) in ethylene glycol with 4 Å molecular sieves . Although this method specifically targets α-chloroketone acetals, its principles are adaptable to spirocyclic systems:

  • Reaction Setup:

    • Ketone substrates react with PhICl2_2 in ethylene glycol.

    • Molecular sieves sequester water, shifting equilibrium toward acetal formation.

    • Room-temperature conditions enhance safety and scalability .

  • Mechanistic Pathway:

    • PhICl2_2 acts as both a chlorinating agent and a Lewis acid.

    • Ethylene glycol facilitates ketalization, stabilizing intermediates.

    • Chlorine transfer to the α-position occurs via electrophilic substitution .

This method achieves yields exceeding 90% for analogous compounds, underscoring its efficiency .

Alternative Routes and Modifications

While direct synthesis data for 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane are sparse, modifications of established spirocyclic syntheses are plausible:

  • Cyclization of Diol Precursors: Ethylene glycol derivatives could undergo acid-catalyzed cyclization with chloroethyl-containing dihalides.

  • Post-Functionalization: Introducing the chloroethyl group via nucleophilic substitution on preformed spiroketals.

Reactivity and Functionalization

Nucleophilic Substitution

The chloroethyl group’s primary chlorine atom is susceptible to nucleophilic attack, enabling transformations such as:

  • Hydrolysis: Aqueous acidic or basic conditions yield hydroxyl or alkoxy derivatives.

  • Amination: Reaction with amines produces ethylamino side chains.

Ring-Opening Reactions

Protonation of the dioxane oxygen can initiate ring-opening, particularly under acidic conditions. For example:

Dioxaspiro+H+Protonated IntermediateH2OKetone+Ethylene Glycol Derivative\text{Dioxaspiro} + \text{H}^+ \rightarrow \text{Protonated Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Ketone} + \text{Ethylene Glycol Derivative}

This reactivity parallels that of simpler dioxolanes and dioxanes .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to related spirocyclic chlorides:

CompoundMolecular FormulaKey Difference
2-(Chloromethyl)-1,3-dioxolaneC4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2Smaller spiro ring (5-membered)
6-Chloro-1,4-dioxaspiro[4.5]decaneC8H13ClO2\text{C}_8\text{H}_{13}\text{ClO}_2Expanded spiro ring (6-membered)

The 1,4-dioxaspiro[4.4]nonane framework balances ring strain and stability, optimizing it for synthetic applications requiring rigid intermediates.

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